2-Methyl-4-pentenal

Descripción general

Descripción

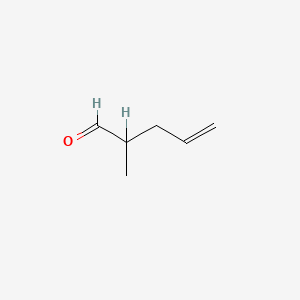

2-Methyl-4-pentenal: is an organic compound with the molecular formula C6H10O . It is an aldehyde characterized by the presence of a carbonyl group (C=O) attached to a pentene chain with a methyl substituent at the second position. This compound is also known by its IUPAC name, 2-methylpent-4-enal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-4-pentenal can be synthesized through the aldol condensation of propionaldehyde. In this process, propionaldehyde undergoes a condensation reaction catalyzed by a nitrogenous organic alkali, such as piperidine, in the presence of an organic acid like acetic acid. The reaction is carried out at a temperature range of 20°C to 25°C, followed by the addition of water to wash the product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, utilizing propionaldehyde as the starting material. The reaction is typically conducted in a controlled environment to ensure high selectivity and yield. The use of nitrogenous organic alkali as a catalyst helps in achieving a stable reaction with minimal side products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-4-pentenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Methyl-4-pentenoic acid.

Reduction: 2-Methyl-4-penten-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methyl-4-pentenal serves as an important intermediate in the synthesis of fine chemicals and pharmaceutical compounds. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic chemistry.

Biological Studies

In biological research, this compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules can provide insights into metabolic processes and enzyme mechanisms.

Medicinal Chemistry

This compound is a precursor for the synthesis of sedative drugs and other therapeutic agents. Its derivatives can exhibit pharmacological activities that are beneficial in medical applications.

Flavoring and Fragrance Industry

Due to its aldehyde functional group, this compound is used in the production of fragrances and flavoring agents. It imparts fruity notes that are desirable in food products, cosmetics, and perfumes.

Chemical Reactions

The compound participates in various chemical reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms alcohols.

- Substitution : Engages in nucleophilic substitution reactions.

Case Study 1: Flavor Enhancement

A study demonstrated that adding small amounts of this compound to foodstuffs significantly enhanced their flavor profile, imparting fresh fruity notes reminiscent of strawberries . This application is particularly valuable in the food industry for creating appealing products.

Case Study 2: Pharmaceutical Synthesis

Research indicated that derivatives of this compound could be synthesized to develop new sedative agents. The compound's versatility allows for modifications that enhance therapeutic efficacy while minimizing side effects.

Mecanismo De Acción

The mechanism of action of 2-methyl-4-pentenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in many biochemical processes, including enzyme catalysis and signal transduction. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, influencing cellular metabolism .

Comparación Con Compuestos Similares

2-Methyl-2-pentenal: Another aldehyde with a similar structure but different positional isomerism.

4-Methyl-2-pentanol: An alcohol with a similar carbon skeleton but different functional group.

2-Methyl-4-pentenoic acid: The oxidized form of 2-methyl-4-pentenal.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as both an electrophile and a nucleophile makes it a versatile intermediate in organic synthesis. Additionally, its applications in the synthesis of pharmaceuticals and fragrances highlight its importance in both scientific research and industrial processes .

Actividad Biológica

2-Methyl-4-pentenal, an organic compound belonging to the aldehyde family, has garnered attention for its biological activity, particularly in flavoring and aroma applications. This compound possesses a five-carbon chain with a double bond between the fourth and fifth carbon atoms, contributing to its reactivity and versatility in various applications. Its molecular formula is with a molecular weight of approximately 98.14 g/mol.

Flavoring and Aroma Applications

This compound is primarily recognized for its pleasant aroma, making it suitable for use in food flavorings, perfumes, and other aromatic products. Its unique scent profile is attributed to its structural characteristics, which allow it to interact favorably with olfactory receptors. The compound's volatility contributes to its effectiveness as a flavoring agent in culinary applications.

Antimicrobial Properties

Recent studies have suggested that this compound may exhibit potential antimicrobial properties . Research indicates that aldehydes, including this compound, can possess antimicrobial activity against various bacteria and fungi. However, further research is necessary to elucidate the specific mechanisms of action and the extent of its antimicrobial efficacy.

Case Studies and Research Findings

- Food Safety and Preservation : A study explored the use of this compound as a natural preservative in food products. The compound was shown to inhibit the growth of certain spoilage microorganisms, suggesting its potential application in extending shelf life while maintaining food safety.

- Volatile Organic Compounds (VOCs) Analysis : In a study analyzing the diversity of VOCs in plant leaves, this compound was detected at varying concentrations across different developmental stages of leaves from Pimenta dioica (allspice). The presence of this compound highlighted its role in plant metabolism and potential ecological interactions .

- Comparative Analysis with Related Compounds : A comparative study examined the reactivity of this compound alongside structurally similar compounds such as 2-Methyl-3-pentenal and 3-Hydroxy-2-methylbutanal. The findings indicated that while all compounds share similar functional groups, their biological activities vary significantly based on their structural differences.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-3-pentenal | C6H10O | Double bond between third and fourth carbon |

| 3-Methylbutanal | C5H10O | Straight-chain aldehyde with a shorter carbon chain |

| 3-Hydroxy-2-methylbutanal | C6H12O2 | Contains a hydroxyl group altering reactivity |

| (E)-Hex-2-enal | C6H10O | Longer carbon chain with different geometric isomerism |

Propiedades

IUPAC Name |

2-methylpent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQKLWAPRHHRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966202 | |

| Record name | 2-Methylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-71-3 | |

| Record name | 2-Methyl-4-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.